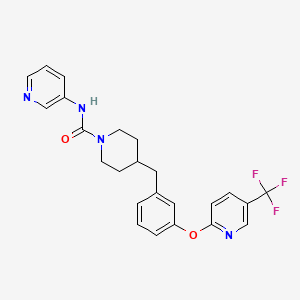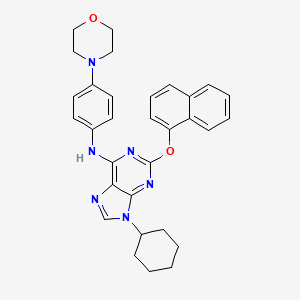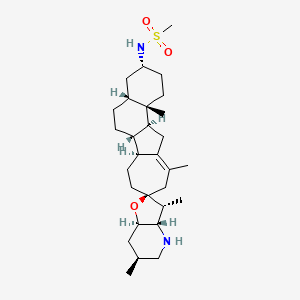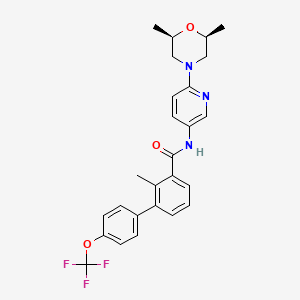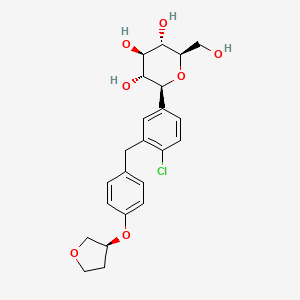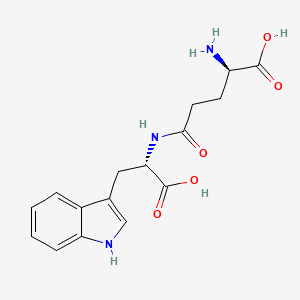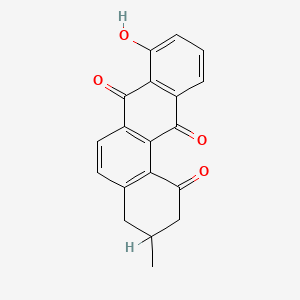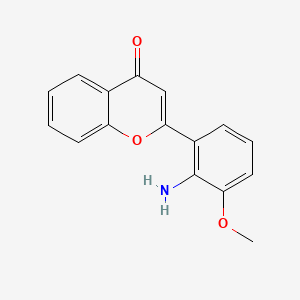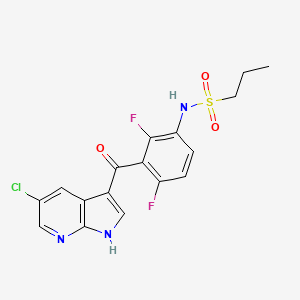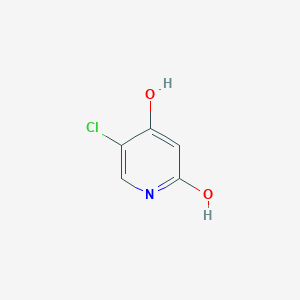
Gimeracil
Vue d'ensemble
Description
Gimeracil, également connu sous le nom de 5-chloro-2,4-dihydroxypyridine, est une petite molécule utilisée comme adjuvant en chimiothérapie. Il est principalement connu pour son rôle dans l'amélioration de l'efficacité thérapeutique d'autres agents antinéoplasiques en inhibant l'enzyme dihydropyrimidine déshydrogénase (DPD), qui est impliquée dans la dégradation du fluorouracil (5-FU). Cette inhibition permet de maintenir des concentrations plus élevées de 5-FU, augmentant ainsi son efficacité contre les cellules cancéreuses .
Applications De Recherche Scientifique
Gimeracil has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various pyridine derivatives and as a reagent in organic synthesis.
Biology: this compound is studied for its effects on enzyme inhibition and its role in metabolic pathways.
Industry: This compound is used in the pharmaceutical industry for the production of antineoplastic drugs.
Mécanisme D'action
Target of Action
Gimeracil’s primary target is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of the antineoplastic agent Fluorouracil (5-FU) . By inhibiting DPD, this compound increases the systemic concentrations and therapeutic effectiveness of 5-FU .
Mode of Action
This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, helping to maintain high enough concentrations for sustained effect against cancer cells . This allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .
Biochemical Pathways
The inhibition of DPD by this compound affects the metabolism of 5-FU , a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . 5-FU mimics a class of compounds called “pyrimidines” that are essential components of RNA and DNA . By inserting itself into strands of DNA and RNA, 5-FU halts the replication process necessary for continued cancer growth . This compound enhances the efficacy of radiotherapy through the suppression of homologous recombination (HR) in DNA double-strand repair .
Result of Action
The result of this compound’s action is the prevention of the growth of tumor cells and eventually their death . By preventing the breakdown of 5-FU, this compound helps to maintain high enough concentrations for a sustained effect against cancer cells . It has been found that this compound enhances the efficacy of radiotherapy through the partial suppression of HR-mediated DNA repair pathways .
Action Environment
It is known that this compound is used in combination with other antineoplastic agents in chemotherapy regimens . The effectiveness of these combinations could potentially be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual patient characteristics.
Safety and Hazards
Gimeracil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .
Analyse Biochimique
Biochemical Properties
Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .
Cellular Effects
This compound influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, this compound allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, this compound allows for higher concentrations of 5-FU to be achieved in the cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Gimeracil peut être synthétisé par une approche pratique en trois étapes à partir de la 2,4-diméthoxypyridine. Le processus implique les étapes suivantes :
Substitution nucléophile : La 2,4-diméthoxypyridine est traitée avec du méthylate de sodium fraîchement préparé dans la N-méthyl-2-pyrrolidone sous atmosphère d'azote pour donner de la 3,5-dichloro-2,4-diméthoxypyridine.
Hydrolyse : L'intermédiaire 3,5-dichloro-2,4-diméthoxypyridine subit une hydrolyse pour former de la 3,5-dichloro-2,4-dihydroxypyridine.
Protodéchlorination : Enfin, la 3,5-dichloro-2,4-dihydroxypyridine est soumise à une protodéchlorination pour donner du this compound.
Méthodes de production industrielle
En milieu industriel, le this compound est souvent produit en chauffant et en dissolvant le composé dans un solvant mixte d'éthanol, d'acétonitrile et d'eau. La solution est ensuite soumise à une filtration sous vide en chauffant, suivie d'un refroidissement lent pour cristalliser le produit .
Analyse Des Réactions Chimiques
Types de réactions
Le gimeracil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Il peut également être réduit, bien que cela soit moins fréquent.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier impliquant l'atome de chlore.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés hydroxylés, tandis que les réactions de substitution peuvent produire différentes pyridines substituées .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé dans la synthèse de divers dérivés de la pyridine et comme réactif en synthèse organique.
Biologie : Le this compound est étudié pour ses effets sur l'inhibition enzymatique et son rôle dans les voies métaboliques.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antinéoplasiques.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme dihydropyrimidine déshydrogénase (DPD). Cette enzyme est responsable de la dégradation du fluorouracil (5-FU). En inhibant la DPD, le this compound augmente la concentration et prolonge la demi-vie du 5-FU, renforçant ainsi ses effets cytotoxiques sur les cellules cancéreuses en division rapide. Cette inhibition est réversible et sélective, permettant d'atteindre des concentrations plus élevées de 5-FU avec une dose plus faible de tegafur, réduisant ainsi les effets secondaires toxiques .
Comparaison Avec Des Composés Similaires
Le gimeracil est souvent comparé à d'autres inhibiteurs de la DPD et dérivés de la pyridine. Certains composés similaires incluent :
Oteracil : Un autre composant du médicament combiné Teysuno, qui réduit les effets toxiques du 5-FU.
Tegafur : Un promédicament du 5-FU qui est converti en médicament actif dans l'organisme.
Fluorouracil (5-FU) : Un médicament antimétabolite cytotoxique qui agit sur les cellules cancéreuses en division rapide.
Unicité
L'unicité du this compound réside dans sa capacité à inhiber la DPD de manière sélective et réversible, améliorant ainsi l'efficacité du 5-FU tout en réduisant ses effets secondaires toxiques. Cela en fait un composant précieux dans les schémas de chimiothérapie combinée .
Propriétés
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046799 | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103766-25-2 | |
| Record name | Gimeracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gimeracil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIMERACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). This compound acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]
ANone: Inhibition of DPD by this compound leads to several downstream effects:
- Increased 5-FU bioavailability: By preventing 5-FU degradation, this compound increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
- Radiosensitizing effects: this compound, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
- Suppression of HR-mediated DNA repair: this compound has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]
A: The molecular formula of this compound is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]
ANone: this compound can be characterized by various spectroscopic methods:
- Ultraviolet-visible (UV-Vis) spectroscopy: this compound exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
- Infrared (IR) spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
- Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, , ]
- X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of this compound, as each polymorph exhibits a unique diffraction pattern. [, ]
ANone: While the provided research focuses on this compound's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.
A: The research primarily focuses on this compound's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.
ANone: The provided research primarily focuses on this compound's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.
ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of this compound. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for this compound during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.
A: Limited information is available on the specific ADME profile of this compound from the provided abstracts. One study mentions that this compound shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of this compound are needed.
ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:
- In vitro: this compound enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
- In vivo: this compound potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
- Clinical Trials: Several clinical trials have investigated this compound's efficacy in combination therapies for various cancers:
ANone: Several studies report on the safety and tolerability of this compound, especially when administered in combination therapies.
- Common Adverse Effects: The most frequent adverse events associated with this compound include:
ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance this compound's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver this compound to tumor sites.
ANone: Currently, the research lacks information on specific biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.
ANone: Various analytical techniques are employed for the characterization and quantification of this compound, including:
- Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure this compound and its metabolites in biological samples. [, ]
- Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




